2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis
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Overview
Description
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis is a chemical compound that has garnered attention in scientific research and industry due to its unique structure and potential applications. This compound is characterized by its molecular formula C12H15N3O and molecular weight of 217.3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving diethanolamine and formaldehyde.
Introduction of the Pyridine Ring:
Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or starting materials to ensure the formation of the cis isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia, amines, and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxides, hydroxylated derivatives, and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Amides, ethers, and other substituted derivatives.
Scientific Research Applications
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile, cis is unique in its stereochemistry and functional groups. Similar compounds include:
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline: A related compound with an aniline group instead of a cyano group.
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-3-carbonitrile: A structural isomer with the cyano group at the 3-position.
Properties
CAS No. |
1843374-09-3 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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